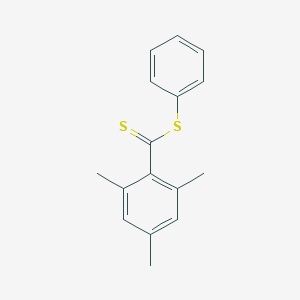

Phenyl 2,4,6-trimethylbenzenecarbodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

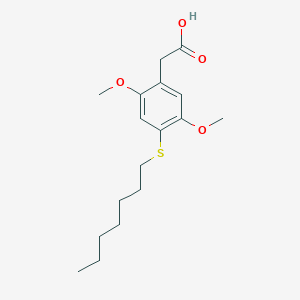

Phenyl 2,4,6-trimethylbenzenecarbodithioate, also known as TMTD, is a sulfur-containing organic compound that is widely used as a rubber accelerator. It is an important chemical in the rubber industry due to its ability to enhance the vulcanization process, which improves the durability and strength of rubber products. In recent years, TMTD has also gained attention in scientific research due to its potential applications in various fields.

Mecanismo De Acción

Phenyl 2,4,6-trimethylbenzenecarbodithioate exerts its biological effects through multiple mechanisms. In the case of its potential anticancer properties, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. In addition, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.

Efectos Bioquímicos Y Fisiológicos

Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have various biochemical and physiological effects. In animal studies, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to affect the immune system, liver function, and reproductive system. In addition, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been shown to have neurotoxic effects, which may be due to its ability to disrupt the blood-brain barrier.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phenyl 2,4,6-trimethylbenzenecarbodithioate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, Phenyl 2,4,6-trimethylbenzenecarbodithioate also has some limitations. It is toxic and must be handled with care, and its effects on living organisms can be unpredictable and variable.

Direcciones Futuras

There are several potential future directions for research on Phenyl 2,4,6-trimethylbenzenecarbodithioate. One area of interest is its potential use as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its anticancer properties and to determine its efficacy in treating different types of cancer. Another area of interest is its potential use in environmental remediation. Studies are needed to determine the optimal conditions for using Phenyl 2,4,6-trimethylbenzenecarbodithioate to remove heavy metals from contaminated soils and water. Finally, more research is needed to determine the full extent of Phenyl 2,4,6-trimethylbenzenecarbodithioate's effects on living organisms, particularly its neurotoxic effects.

Métodos De Síntesis

Phenyl 2,4,6-trimethylbenzenecarbodithioate can be synthesized through the reaction of carbon disulfide with 2,4,6-trimethylphenol in the presence of a catalyst such as zinc oxide. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Aplicaciones Científicas De Investigación

Phenyl 2,4,6-trimethylbenzenecarbodithioate has been studied for its potential applications in various fields, including agriculture, environmental remediation, and biomedical research. In agriculture, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been used as a fungicide to protect crops from fungal infections. In environmental remediation, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been used to remove heavy metals from contaminated soils and water. In biomedical research, Phenyl 2,4,6-trimethylbenzenecarbodithioate has been studied for its potential anticancer and antioxidant properties.

Propiedades

Número CAS |

20876-79-3 |

|---|---|

Nombre del producto |

Phenyl 2,4,6-trimethylbenzenecarbodithioate |

Fórmula molecular |

C16H16S2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

phenyl 2,4,6-trimethylbenzenecarbodithioate |

InChI |

InChI=1S/C16H16S2/c1-11-9-12(2)15(13(3)10-11)16(17)18-14-7-5-4-6-8-14/h4-10H,1-3H3 |

Clave InChI |

UUNFXZWJURPWOT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)C(=S)SC2=CC=CC=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)